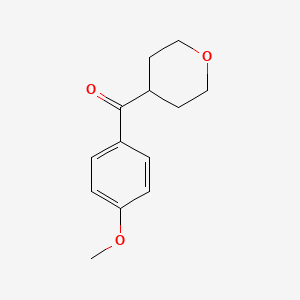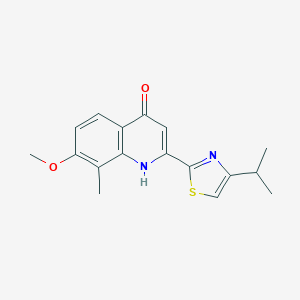
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Übersicht
Beschreibung
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, also known as IPTQ, is an organic compound belonging to the quinoline family of compounds. It is a colorless solid with a molecular weight of 318.4 g/mol. IPTQ is a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and inflammation.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Der Thiazol-Rest ist bekannt für seine antibakteriellen Eigenschaften. Untersuchungen zeigen, dass Thiazol-Derivate gegen eine Vielzahl von Bakterienstämmen wirksam sein können. So haben bestimmte Thiazolverbindungen Aktivität gegen Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans und Aspergillus niger gezeigt . Das Vorhandensein der Isopropylgruppe und der Methoxy-Methylchinolinol-Struktur in unserer Verbindung könnte diese antibakteriellen Eigenschaften möglicherweise verstärken, wodurch sie zu einem Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe wird.
Antivirale Anwendungen
Der Thiazolring wurde mit antiviraler Aktivität in Verbindung gebracht. Angesichts des anhaltenden Bedarfs an neuen antiviralen Wirkstoffen, insbesondere nach globalen Pandemien, könnte die Struktur der Verbindung der Schlüssel zur Entwicklung von Behandlungen gegen verschiedene Virusinfektionen sein.
Jede dieser Anwendungen stellt ein bedeutendes Forschungsgebiet dar, in dem 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL möglicherweise einen Einfluss haben könnte. Weitere Forschung und Experimente wären notwendig, um die Fähigkeiten der Verbindung in diesen Bereichen vollständig zu verstehen und zu nutzen. Die hier bereitgestellten Informationen basieren auf den bekannten Eigenschaften von Thiazol-Derivaten und den möglichen Auswirkungen der einzigartigen Struktur der Verbindung .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, especially when it has 4-isopropyl substitutions .
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays a distinctive mode of action . The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound’s antibacterial activity suggests that it likely interferes with essential bacterial processes, such as cell wall synthesis or dna replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, the isopropyl substituted derivative displays low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
Biochemische Analyse
Biochemical Properties
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of drug metabolism, while its interaction with kinases can lead to the activation of signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects dramatically change at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. Additionally, binding proteins can affect its localization and accumulation within specific tissues. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall pharmacological effects .
Eigenschaften
IUPAC Name |
7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRPUJPNUYIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693886 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923289-21-8 | |
| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol in pharmaceutical chemistry?
A1: this compound is a crucial intermediate in the synthesis of Simeprevir, an antiviral drug used to treat Hepatitis C. [, ] This compound represents the core structure of Simeprevir and its efficient synthesis is essential for drug production.
Q2: Can you describe the synthetic routes used to produce this compound?
A2: Two primary approaches are described in the research for synthesizing this compound. Both methods focus on creating methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate and then modifying it. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



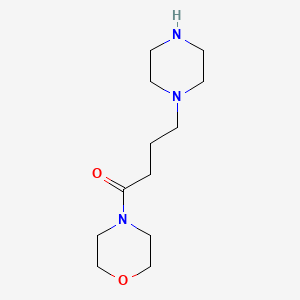


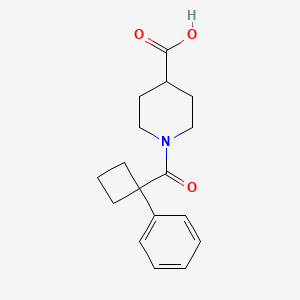

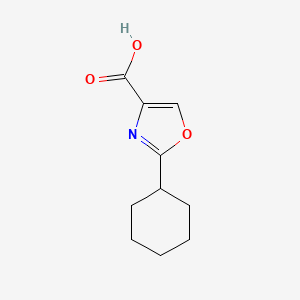
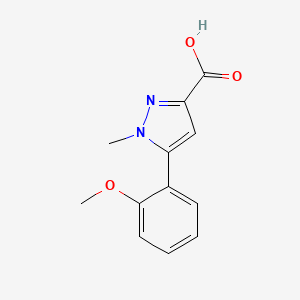
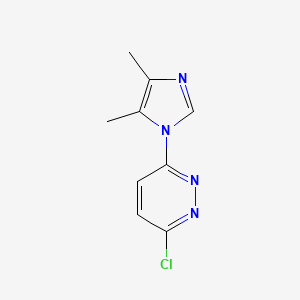
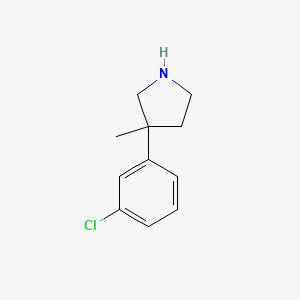
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)


![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
